
3-(2-Trifluoromethyl-phenyl)-thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Trifluoromethyl-phenyl)-thiophene is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocycles. The presence of a trifluoromethyl group attached to the phenyl ring enhances the compound’s chemical stability and biological activity. This compound is of significant interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Trifluoromethyl-phenyl)-thiophene typically involves the following steps:
Starting Materials: The synthesis begins with 2-Trifluoromethyl-benzene and thiophene.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent any unwanted side reactions.
Purification: The product is purified using column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale palladium-catalyzed cross-coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Trifluoromethyl-phenyl)-thiophene undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding thiol derivative.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
3-(2-Trifluoromethyl-phenyl)-thiophene has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(2-Trifluoromethyl-phenyl)-thiophene involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may inhibit specific enzymes or receptors, leading to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-Trifluoromethyl-phenyl)-pyridine: Similar structure but with a pyridine ring instead of thiophene.
3-(2-Trifluoromethyl-phenyl)-benzene: Lacks the sulfur atom present in thiophene.
3-(2-Trifluoromethyl-phenyl)-furan: Contains an oxygen atom in place of sulfur.
Uniqueness
3-(2-Trifluoromethyl-phenyl)-thiophene is unique due to the presence of both the trifluoromethyl group and the thiophene ring. This combination imparts distinct electronic properties and chemical reactivity, making it valuable in various applications .
Propriétés
Numéro CAS |
886503-64-6 |
|---|---|
Formule moléculaire |
C11H7F3S |
Poids moléculaire |
228.24 g/mol |
Nom IUPAC |
3-[2-(trifluoromethyl)phenyl]thiophene |
InChI |
InChI=1S/C11H7F3S/c12-11(13,14)10-4-2-1-3-9(10)8-5-6-15-7-8/h1-7H |
Clé InChI |
UEYWDJSTBLBKKP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=CSC=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


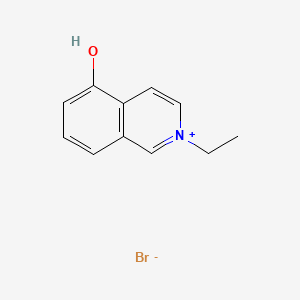
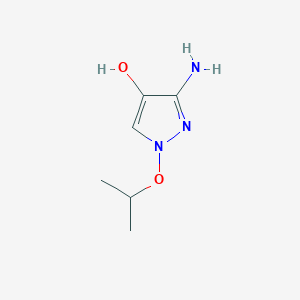
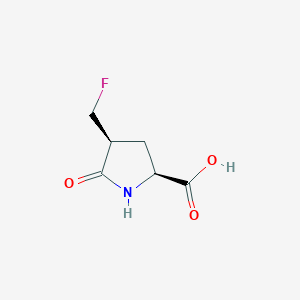
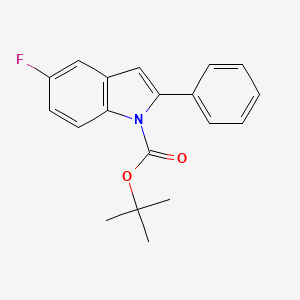
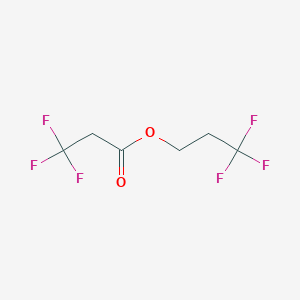

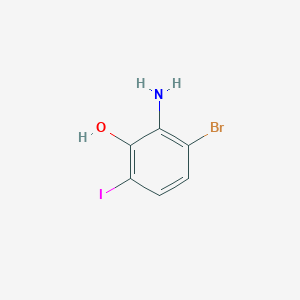
![(Z)-9-(hydroxymethylene)-7,7-dimethyl-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B12858927.png)
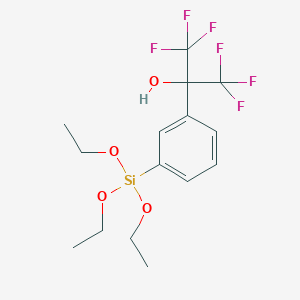
![5-Bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B12858945.png)
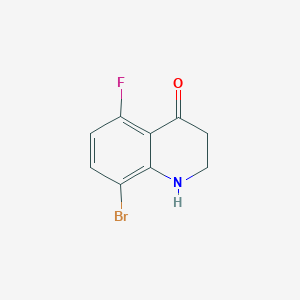
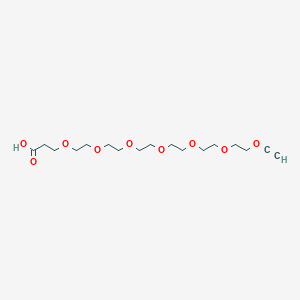

![3',6'-Dihydroxy-4',5'-diiodo-2',7'-dimethylspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B12858964.png)
